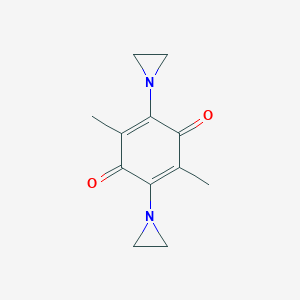

2,6-diaziridinyl-1,4-benzoquinone

Beschreibung

Contextual Significance of Diaziridinylbenzoquinones in Advanced Chemical Biology

Diaziridinylbenzoquinones belong to a class of compounds known as bioreductive alkylating agents. imrpress.com These molecules are activated within biological systems, often through enzymatic reduction, to become potent alkylating agents capable of forming covalent bonds with cellular macromolecules like DNA. imrpress.comacs.org This process of bioreductive activation is a cornerstone of their utility in chemical biology and medicinal chemistry.

The core structure, a benzoquinone ring substituted with two aziridinyl groups, is crucial to its function. The quinone moiety can undergo one- or two-electron reduction to form a semiquinone or hydroquinone (B1673460). acs.org This reduction dramatically alters the electronic properties of the molecule, activating the aziridine (B145994) rings and making them susceptible to nucleophilic attack. acs.org This targeted activation mechanism allows researchers to study cellular processes in specific environments, such as the reductive environment often found in tumor cells. imrpress.com

A key application of diaziridinylbenzoquinones in chemical biology is as photoaffinity labeling probes. scholaris.camdpi.com These probes can be used to identify and study interactions between proteins and other biomolecules. scholaris.camdpi.com By incorporating a photoactivatable group, researchers can initiate a reaction with nearby molecules at a specific time and location, providing valuable spatial and temporal information about these interactions. scholaris.camdpi.com This technique has been instrumental in mapping protein interactomes and identifying the binding sites of drugs. scholaris.camdpi.com

Furthermore, the ability of diaziridinylbenzoquinones to cross-link DNA has been a significant area of investigation. acs.orgnih.govacs.org This cross-linking can occur between the two strands of a DNA molecule (interstrand) or within the same strand (intrastrand). acs.orgnih.gov The formation of these cross-links can inhibit DNA replication and transcription, making these compounds valuable tools for studying DNA repair mechanisms and as potential antineoplastic agents. youtube.com

Historical Perspectives on the Study of Aziridinylquinones

The study of aziridinylquinones has its roots in the broader history of quinone-containing compounds and alkylating agents in cancer research, which dates back to the mid-20th century. imrpress.com The initial interest in these compounds was driven by the search for new therapeutic agents that could selectively target and destroy cancer cells.

Early research focused on understanding the fundamental chemistry of these molecules, including their synthesis and reactivity. The development of synthetic methods to produce various substituted benzoquinones allowed for the systematic investigation of structure-activity relationships. academicjournals.orgresearchgate.net For instance, the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones involved the coupling of a tetrabrominated benzoquinone with various amines. academicjournals.orgresearchgate.net

A pivotal moment in the study of aziridinylquinones was the discovery of their bioreductive activation mechanism. imrpress.com This finding provided a rationale for their selective toxicity towards certain cancer cells, which often exhibit higher levels of reductase enzymes. imrpress.com This "enzyme-directed" approach became a guiding principle in the design of new and more effective bioreductive drugs. imrpress.com

Over the years, numerous studies have been conducted to elucidate the precise mechanisms by which aziridinylquinones exert their biological effects. Researchers have investigated their ability to induce DNA cross-links, generate reactive oxygen species, and interact with various cellular enzymes. acs.orgnih.govnih.gov These investigations have often employed a range of techniques, from in vitro DNA alkylation assays to cellular and in vivo studies. nih.govaacrjournals.org The development of advanced analytical methods, such as HPLC and mass spectrometry, has been crucial in identifying and characterizing the degradation products and DNA adducts formed by these compounds. nih.gov

Scope and Academic Relevance of 2,6-Diaziridinyl-1,4-benzoquinone Investigations

The academic relevance of this compound and its analogs stems from their utility as molecular probes and their potential as therapeutic agents. Research on these compounds continues to contribute to our understanding of fundamental biological processes and to the development of new strategies for treating diseases like cancer.

A significant area of ongoing research is the investigation of the sequence specificity of DNA alkylation by diaziridinylbenzoquinones. acs.orgnih.gov Studies have shown that certain substituted diaziridinylbenzoquinones preferentially alkylate specific DNA sequences, such as 5'-TGC-3'. nih.gov This sequence selectivity is thought to be a key determinant of their biological activity and is an active area of investigation using computational modeling and experimental techniques. acs.orgnih.gov

Furthermore, the development of novel diaziridinylquinone derivatives remains a focus of academic and pharmaceutical research. aacrjournals.orgnih.gov By modifying the substituents on the benzoquinone ring, scientists aim to improve properties such as water solubility, bioreductive potential, and DNA cross-linking efficiency. aacrjournals.org For example, the synthesis of conjugates of 2,5-diaziridinylbenzoquinone with DNA intercalating moieties has been explored to enhance their biological activity. nih.gov

The study of the cellular responses to treatment with diaziridinylbenzoquinones is another important research avenue. Investigations into the role of specific enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), in the activation of these compounds have provided insights into the mechanisms of drug resistance and sensitivity. nih.govaacrjournals.org Moreover, research into the signaling pathways activated by these compounds, such as the MAPK pathway, is helping to unravel the complex cellular responses to DNA damage and oxidative stress. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18735-47-2 |

|---|---|

Molekularformel |

C12H14N2O2 |

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |

InChI-Schlüssel |

IWVCOLOPRNYONP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |

Kanonische SMILES |

CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |

Andere CAS-Nummern |

18735-47-2 |

Synonyme |

2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications of 2,6 Diaziridinyl 1,4 Benzoquinone

Established Synthetic Routes for 2,6-Diaziridinyl-1,4-benzoquinone Core Structures

The formation of the diaziridinyl-1,4-benzoquinone core relies on fundamental organic reactions, primarily the oxidation of hydroquinone (B1673460) precursors and the nucleophilic substitution of halogenated benzoquinones.

A primary route to the benzoquinone core involves the oxidation of substituted hydroquinones. rsc.orgacs.orgresearchgate.net This transformation is a key step in many synthetic sequences. Various oxidizing agents and conditions can be employed. For instance, hydroquinones can be oxidized to their corresponding benzoquinones using hydrogen peroxide with a silver oxide (Ag₂O) catalyst, a method that can be adapted for both batch and continuous-flow conditions. researchgate.net Another approach is the metal-free, base-catalyzed aerobic oxidation of hydroquinones, which uses an organic base to facilitate the reaction with molecular oxygen, producing hydrogen peroxide as a byproduct. rsc.org Cascade reactions beginning with hydroquinone can also be used, where oxidation to a 1,4-benzoquinone (B44022) is the initial step, followed by in-situ addition reactions. rsc.org

The general principle involves the selection of a hydroquinone precursor that already contains the desired substituents (or precursors to them) at the 2 and 6 positions. This substituted hydroquinone is then oxidized to form the corresponding 1,4-benzoquinone, which can then undergo further reactions to introduce the diaziridinyl groups.

An alternative and widely used strategy for synthesizing substituted benzoquinones involves the derivatization of halogenated intermediates. academicjournals.org This method is particularly useful for introducing nitrogen-based nucleophiles, such as aziridine (B145994). The synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones, for example, is achieved by coupling 2,3,5,6-tetrabromo-1,4-benzoquinone with the desired amine. academicjournals.orgresearchgate.net This demonstrates a viable pathway where the halogen atoms act as leaving groups, allowing for their displacement by nucleophiles.

This synthetic approach is highly relevant for creating the this compound structure. The process would typically start with a tetrahalogenated p-benzoquinone. Reaction with two equivalents of aziridine would lead to the displacement of the halogens at the 2- and 6-positions, yielding the target this compound. The reactivity of the quinone system facilitates this nucleophilic substitution.

The specific conditions for synthesizing the core structure are crucial for achieving high yields and purity.

For syntheses involving oxidation of hydroquinones , various catalytic systems have been explored. Metal-free conditions can be achieved using an organic base in a suitable solvent, with the reaction proceeding efficiently in the presence of molecular oxygen. rsc.org Heterogeneous catalysis using silver oxide (Ag₂O) with hydrogen peroxide allows for the reaction to occur at room temperature under environmentally favorable conditions, and the catalyst can often be recovered and reused. researchgate.net Other metal oxide catalysts, such as V₂O₅ and MoO₃, have also been shown to be effective in the oxidation of substituted hydroquinones. researchgate.net In some cascade reactions starting from hydroquinone, potassium iodide (KI) is used as a catalyst to facilitate the initial oxidation step. rsc.org

For syntheses via halogenated intermediates , the reaction conditions typically involve refluxing the halogenated benzoquinone with the amine nucleophile. academicjournals.orgresearchgate.net A common solvent system includes ethanol (B145695) (EtOH), glacial acetic acid (GAA), and water, often with the addition of a weak base like sodium acetate (B1210297) to neutralize the hydrogen halide formed during the reaction. researchgate.net The reaction is typically allowed to proceed for several hours at reflux temperature to ensure completion. researchgate.net

| Synthetic Approach | Key Reagents | Catalyst/Conditions | Reference |

| Oxidation | Substituted Hydroquinone, O₂ | Organic Base, Metal-free | rsc.org |

| Oxidation | Substituted Hydroquinone, H₂O₂ | Silver Oxide (Ag₂O), Room Temp. | researchgate.net |

| Derivatization | Tetrahalogenated Benzoquinone, Amine | Reflux in EtOH/GAA/H₂O, Sodium Acetate | academicjournals.orgresearchgate.net |

| Cascade Reaction | Hydroquinone, Amine, Thiol Source | KI, O₂ (air) | rsc.org |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the fine-tuning of the molecule's properties. Key derivatives include those with alkyl and carboethoxyamino substituents on the benzoquinone ring.

Alkyl-substituted diaziridinylbenzoquinones are significant analogues. The synthesis of these compounds generally follows established methods for creating aziridinyl-substituted quinones. researchgate.netnih.gov

MeDZQ (2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone) : The synthesis of MeDZQ starts with the corresponding dialkyl-substituted hydroquinone, in this case, 2,5-dimethylhydroquinone. nih.govresearchgate.net This precursor is oxidized to form 2,5-dimethyl-1,4-benzoquinone. The final step involves the nucleophilic addition of aziridine to the quinone ring, displacing two hydrogen atoms to yield MeDZQ. nih.gov

RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone) : RH1 is another important analogue designed for specific biological activities. researchgate.netnih.govnih.gov Its synthesis also proceeds through established methods for aziridinyl-quinone preparation. researchgate.net The synthesis would begin with a precursor like 2-(hydroxymethyl)-5-methylhydroquinone, which is then oxidized to the corresponding benzoquinone. Subsequent reaction with aziridine introduces the two diaziridinyl groups at the 2- and 5- positions to form the final RH1 product.

The general synthetic strategy for these analogues is a testament to the modularity of quinone chemistry, allowing for the preparation of a diverse library of compounds from appropriately substituted hydroquinone precursors.

| Compound | Precursor (Example) | Key Synthetic Steps | Reference |

| MeDZQ | 2,5-Dimethylhydroquinone | 1. Oxidation to 2,5-dimethyl-1,4-benzoquinone. 2. Reaction with aziridine. | nih.govresearchgate.net |

| RH1 | 2-(Hydroxymethyl)-5-methylhydroquinone | 1. Oxidation to the corresponding benzoquinone. 2. Reaction with aziridine. | researchgate.net |

AZQ (2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone) : AZQ is a well-studied derivative that features carboethoxyamino groups on the benzoquinone ring. documentsdelivered.comnih.gov The synthesis of AZQ highlights a multi-step pathway that builds the complex structure systematically. The degradation of AZQ has been studied, revealing that different pathways occur in acidic versus basic media; acid catalysis leads to the opening of the aziridine ring, while base catalysis results in the nucleophilic displacement of the aziridine ring. nih.gov

A common synthetic route involves starting with a diamino hydroquinone. This precursor is reacted with a reagent like diethyl pyrocarbonate to install the carboethoxyamino groups. The resulting 3,6-bis(carboethoxyamino)-1,4-hydroquinone is then oxidized to the corresponding benzoquinone. In the final step, the aziridinyl moieties are introduced, typically by a substitution reaction on a halogenated version of the benzoquinone intermediate, to yield AZQ. nih.govnih.gov

Compound Names

| Abbreviation | Full Chemical Name |

| MeDZQ | 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone |

| RH1 | 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone |

| AZQ | 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone |

| EtOH | Ethanol |

| GAA | Glacial Acetic Acid |

| Ag₂O | Silver Oxide |

| H₂O₂ | Hydrogen Peroxide |

| KI | Potassium Iodide |

| V₂O₅ | Vanadium Pentoxide |

| MoO₃ | Molybdenum Trioxide |

Hydroxymethyl-Substituted Analogues (e.g., RH1)

A significant focus of research has been on hydroxymethyl-substituted analogues, exemplified by RH1. RH1, chemically identified as 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone, is a water-soluble derivative of diaziridinylbenzoquinone. aacrjournals.org It was developed as a bioreductive agent designed for activation by the enzyme NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govnih.gov

The synthesis of RH1 has been established and previously described in scientific literature. aacrjournals.org This analogue was selected from a broad range of novel disubstituted aziridinylbenzoquinones due to its high affinity as a substrate for the NQO1 enzyme. aacrjournals.org Upon enzymatic reduction, RH1 forms a hydroquinone species that is a potent DNA alkylating agent, capable of creating difficult-to-repair DNA interstrand cross-links. aacrjournals.org The molecular mechanism of its anti-cancer activity has been studied, but the focus here remains on its chemical identity and synthesis.

Other Substituted Diaziridinylbenzoquinones

Beyond hydroxymethyl substitution, a variety of other diaziridinylbenzoquinone analogues have been synthesized to explore structure-activity relationships. The general synthetic approach often involves the nucleophilic substitution of aziridine onto a pre-substituted benzoquinone or naphthoquinone core.

Notable examples include:

Diaziquone (B1670404) (2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone): This analogue incorporates carboethoxyamino groups at the 3 and 6 positions of the benzoquinone ring. nih.govnih.gov Its synthesis and degradation pathways have been studied, showing that its stability is pH-dependent, with different degradation products forming in acidic versus basic media. nih.gov

2,3-Diaziridinyl-1,4-naphthoquinone Sulfonates: A series of 27 different sulfonate derivatives have been synthesized where the benzoquinone core is replaced by a naphthoquinone, and various aromatic and aliphatic sulfonate groups are attached. nih.gov This demonstrates the wide range of functional groups that can be incorporated into the core structure.

Conjugates with Acridine: Homologous series of conjugates linking 2,5-diaziridinylbenzoquinone (DZQ) to a 9-carbonylacridine moiety through polymethylene linkers have been prepared. nih.gov

The synthesis of such analogues often starts with a halogenated quinone. For instance, the reaction of dimethylamine (B145610) with bromo-p-benzoquinones proceeds through an addition-elimination mechanism to yield dimethylaminoquinones, a process analogous to the addition of aziridine. capes.gov.br

Table 1: Examples of Substituted Diaziridinylbenzoquinone Analogues

| Compound Name | Core Structure | Substituents | Reference |

| RH1 | Benzoquinone | 2,5-diaziridinyl, 3-hydroxymethyl, 6-methyl | aacrjournals.org |

| Diaziquone | Benzoquinone | 2,5-diaziridinyl, 3,6-bis(carboethoxyamino) | nih.govnih.gov |

| Naphthoquinone Sulfonates | Naphthoquinone | 2,3-diaziridinyl, various sulfonates | nih.gov |

| DZQ-Acridine Conjugates | Benzoquinone | 2,5-diaziridinyl, acridine-carbonyl linker | nih.gov |

Optimization of Synthetic Pathways and Process Development

Refining the synthesis of diaziridinylbenzoquinones is crucial for producing these complex molecules with high efficiency and quality. Optimization efforts focus on improving reaction yields and purity, as well as understanding the influence of various reaction parameters.

Strategies for Improved Yield and Purity

Achieving high yield and purity in the synthesis of complex molecules like diaziridinylbenzoquinones often requires a detailed investigation of the reaction mechanism and conditions. While specific optimization studies for this compound are not extensively detailed in readily available literature, general principles from the synthesis of other complex pharmaceuticals and substituted quinones provide relevant strategies.

One key strategy involves the meticulous evaluation of reagents and intermediates. For example, in the synthesis of the drug bedaquiline, a process that also involves a critical lithiation-addition sequence, researchers found that minor changes, such as the use of specific base-salt pairings (e.g., lithium amide bases with LiBr), could double the reaction yield. researchgate.net This highlights the importance of screening additives and understanding their role in the reaction mechanism.

Another advanced strategy is the use of modern catalytic methods. High-yielding total syntheses of naturally occurring substituted benzoquinones like embelin (B1684587) and rapanone (B192247) have been achieved using organocatalytic reductive coupling (OrgRC) as the key step, starting from commercially available 2,5-dihydroxy-1,4-benzoquinone. rsc.org These methods offer sustainable and efficient routes that can produce natural products in excellent yields on a gram scale. rsc.org Such catalytic approaches could potentially be adapted to improve the synthesis of diaziridinylbenzoquinones.

Furthermore, ensuring the quality of starting materials and the removal of side products, often through optimized recrystallization steps, is fundamental to achieving high purity of the final compound. orgsyn.org

Evaluation of Reaction Parameters and Solvent Systems

The choice of solvent and other reaction parameters such as pH, temperature, and catalysts is critical in directing the outcome of the synthesis of substituted quinones.

Solvent Systems: The nucleophilic substitution of amines onto halogenated quinones is a core reaction in this field. A study involving the substitution of dimethylamine on bromo-p-benzoquinones found that, contrary to what might be expected for substitution reactions, changing from a protic to a dipolar aprotic solvent did not significantly alter the product distribution. capes.gov.br In other quinone functionalization reactions, it was found that a biphasic solvent system could be simplified for large-scale synthesis by omitting the organic solvent layer entirely, without negatively impacting the yield. nih.gov This represents a significant process optimization, making the reaction more environmentally compatible. nih.gov

pH and Buffers: The stability of the final product and intermediates is highly dependent on the pH of the reaction and workup conditions. For diaziquone, optimal stability was observed in a narrow pH range of 6.0 to 6.5. nih.gov Degradation was found to be accelerated by increases in buffer concentration or ionic strength, indicating that these parameters must be carefully controlled during synthesis and purification. nih.gov The degradation pathways themselves are pH-dependent, with acid-catalyzed reactions leading to aziridine ring opening and base-catalyzed conditions causing nucleophilic displacement of the entire aziridine ring. nih.gov

Table 2: Influence of Reaction Parameters on Quinone Synthesis

| Parameter | Observation | Compound Class | Reference |

| Solvent | Change to dipolar aprotic solvent did not significantly affect product distribution in nucleophilic substitution. | Bromo-p-benzoquinones | capes.gov.br |

| Solvent | Organic solvent in biphasic system could be omitted on gram-scale without loss of yield. | 1,4-Benzoquinone | nih.gov |

| pH | Optimal stability for the final product was found between pH 6.0 and 6.5. | Diaziquone | nih.gov |

| Additives | Degradation was accelerated by increased buffer concentration and ionic strength. | Diaziquone | nih.gov |

| Base/Salt Pairing | Use of specific lithium amide bases and salt additives doubled the yield in a key synthetic step. | Bedaquiline (analogy) | researchgate.net |

Molecular Mechanisms of Action and Biochemical Interactions of 2,6 Diaziridinyl 1,4 Benzoquinone

Bioreductive Activation Pathways

The transformation of the relatively stable quinone into a biologically active form is a critical step, primarily achieved through enzymatic reduction. Different reductase enzymes can act on the quinone ring, leading to distinct reactive species via one- or two-electron transfer pathways.

NAD(P)H: quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a cytosolic flavoenzyme that plays a pivotal role in the bioreductive activation of many quinone-containing compounds. imrpress.comnih.gov NQO1 catalyzes the direct two-electron reduction of the quinone ring to its corresponding hydroquinone (B1673460) form, utilizing either NADH or NADPH as an electron donor. imrpress.comnih.govnih.govgenecards.org This enzymatic process is a crucial activation step for several aziridinyl benzoquinones. imrpress.comnih.gov

The significance of this pathway lies in its ability to bypass the formation of the intermediate semiquinone free radical, which is typically generated through a one-electron reduction process. imrpress.comnih.gov For many antitumor quinones, the hydroquinone product of NQO1 reduction is the ultimate reactive species. aacrjournals.org For instance, the two-electron reduction of aziridinyl-substituted benzoquinones is considered a primary mechanism of their cytotoxicity, yielding highly reactive alkylating hydroquinones that can form cross-links with DNA. aacrjournals.orgnih.gov

Interestingly, the efficiency of NQO1 in reducing quinones does not appear to correlate with the one-electron reduction potential of the substrate. nih.gov Instead, the specificity of the enzyme-substrate interaction seems to be a more critical determinant of the reaction rate. nih.gov The activity of NQO1 can be characteristically inhibited by dicumarol (B607108), a tool often used to investigate the enzyme's role in cellular processes. nih.govnih.govnih.gov The frequent overexpression of NQO1 in various solid tumors, such as those of the lung, colon, and breast, provides a rationale for the development of NQO1-directed bioreductive drugs. imrpress.commdpi.com

| Enzyme | Function | Significance for Aziridinyl Benzoquinones | Key Inhibitor | References |

|---|---|---|---|---|

| NQO1/DT-Diaphorase | Catalyzes the two-electron reduction of quinones to hydroquinones. | Primary activation pathway leading to the formation of DNA-alkylating hydroquinones. | Dicumarol | imrpress.comnih.govnih.govaacrjournals.orgnih.gov |

An alternative pathway for quinone metabolism involves a single-electron reduction, which results in the formation of a highly reactive semiquinone radical. nih.govnih.govnih.gov This process is often catalyzed by flavoenzymes such as NADPH-cytochrome P-450 reductase. nih.govnih.gov The generation of these radical species can be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. nih.govnih.govnih.gov

The tendency of a quinone to undergo one-electron reduction is quantified by its one-electron reduction potential (E'°). For the related compound diaziquone (B1670404) (AZQ), this potential has been determined to be approximately -70 mV at a neutral pH. nih.gov The stability of the resulting semiquinone radical is variable; for example, the AZQ semiquinone can be generated by superoxide (B77818) radicals, whereas the semiquinone of a related compound, BZQ, is unstable in the presence of oxygen. nih.gov The formation of semiquinone radicals is the first step in a process known as redox cycling, which can lead to significant cellular oxidative stress. imrpress.comnih.gov Studies have shown that various cell lines, including human leukemic cells, are capable of reducing aziridinyl quinones to their free radical forms. nih.gov

| Compound | One-Electron Reduction Potential (E'° at pH 7.0) | References |

|---|---|---|

| AZQ (Diaziquone) | -70 ± 10 mV | nih.gov |

| BZQ | -376 ± 15 mV | nih.gov |

Besides NQO1, other cellular reductases contribute to the metabolism of 2,6-diaziridinyl-1,4-benzoquinone and its analogs. NADPH:cytochrome P-450 reductase (POR) is a key enzyme in this context. wikipedia.orgnih.gov Located in the endoplasmic reticulum, POR facilitates the transfer of electrons from NADPH to various molecules, including quinones, primarily through a one-electron transfer mechanism. nih.govnih.govnih.gov This reaction produces the semiquinone radical, thereby initiating the redox cycling cascade and contributing to oxidative stress-mediated cytotoxicity. nih.gov The reactivity of quinones in POR-catalyzed reactions often shows a dependence on their one-electron reduction potential. nih.gov

Other enzymes have also been implicated in the reduction of aziridinyl benzoquinones. Lipoamide dehydrogenase (LipDH), for example, can reduce these compounds through a combination of one- and two-electron pathways. researchgate.net Similarly, reductases found in various organisms, such as ferredoxin:NADP(+) reductase in Plasmodium falciparum, can reduce these quinones, suggesting that the metabolic activation can occur through multiple enzymatic systems. nih.govresearchgate.net

| Enzyme | Primary Reduction Type | Product | Cellular Location | References |

|---|---|---|---|---|

| NQO1/DT-Diaphorase | Two-electron | Hydroquinone | Cytosol | imrpress.comnih.govgenecards.org |

| NADPH:Cytochrome P-450 Reductase (POR) | One-electron | Semiquinone Radical | Endoplasmic Reticulum | nih.govnih.govnih.gov |

| Lipoamide Dehydrogenase (LipDH) | Mixed one- and two-electron | Semiquinone/Hydroquinone | Mitochondria | researchgate.net |

Redox Chemistry and Reactive Intermediates

The interplay between the different oxidation states of the benzoquinone ring—quinone, semiquinone, and hydroquinone—defines its redox chemistry. This dynamic equilibrium, along with the interaction of these species with molecular oxygen, leads to the formation of various reactive intermediates that are central to the compound's biological effects.

The core of the compound's redox chemistry is the interconversion between the oxidized quinone (Q) and the reduced hydroquinone (QH₂). As discussed, the direct two-electron reduction by NQO1 yields the hydroquinone. imrpress.comnih.gov Conversely, the one-electron reduction pathway produces the semiquinone radical (Q•⁻), which exists as an intermediate state between the quinone and the hydroquinone.

The semiquinone radical can undergo a disproportionation reaction, where two radicals react to form one molecule of the parent quinone and one molecule of the hydroquinone (2Q•⁻ + 2H⁺ ⇌ Q + QH₂). The reverse of this process is known as comproportionation. nih.gov The stability of the hydroquinone is a critical factor; some hydroquinones are stable, while others are redox-labile and can readily auto-oxidize back to the quinone form, a process that can itself generate reactive oxygen species. imrpress.com Electrochemical studies confirm that the reduction of quinones often occurs in sequential one-electron steps, first forming the semiquinone and then the hydroquinone dianion. researchgate.netsciforum.net

A major consequence of the one-electron reduction of this compound is the initiation of redox cycling. nih.gov This process occurs when the newly formed semiquinone radical reacts with molecular oxygen (O₂), transferring its excess electron to form a superoxide anion radical (O₂•⁻) and regenerating the original quinone molecule. nih.govresearchgate.net

Formation and Reactivity of Aziridinyl-Substituted Hydroquinones

The bioactivation of this compound and its analogs is a critical step in their mechanism of action. This process primarily involves the reduction of the quinone moiety to a hydroquinone. This reduction can be catalyzed by various enzymes, with a significant focus on NAD(P)H:quinone oxidoreductase 1 (NQO1). imrpress.comnih.gov NQO1 is a two-electron reductase that converts the quinone to a more stable hydroquinone, bypassing the formation of potentially toxic semiquinone radical intermediates. imrpress.com

Upon reduction, the resulting aziridinyl-substituted hydroquinone becomes a potent alkylating agent. nih.govnih.gov The electron-donating nature of the hydroquinone ring enhances the susceptibility of the aziridine (B145994) rings to open, forming highly reactive electrophilic species. These species can then form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA. aacrjournals.org This alkylation, particularly the formation of DNA interstrand cross-links, is a key event leading to the cytotoxic effects of these compounds. aacrjournals.orgresearchgate.net

The stability and reactivity of the hydroquinone are influenced by its structure and the surrounding microenvironment. For instance, the products of the reduction of some aziridinylbenzoquinones, like RH1, are noted to be more stable and less prone to generating reactive oxygen species compared to other quinones like mitomycin C. aacrjournals.org The pH of the environment can also play a role, as the stability of similar benzoquinone derivatives has been shown to be pH-dependent. nih.gov

It is important to note that while two-electron reduction by enzymes like NQO1 is a primary activation pathway, one-electron reduction can also occur, catalyzed by enzymes such as NADPH:cytochrome P-450 reductase. nih.gov This process generates semiquinone radicals, which can contribute to oxidative stress through redox cycling. imrpress.comnih.gov However, the formation of the alkylating hydroquinone via two-electron reduction is considered the principal mechanism for the targeted cytotoxic activity of many aziridinylbenzoquinones. nih.gov

Enzymatic Interactions and Substrate Specificity

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a central role in the bioactivation of this compound and its derivatives. These compounds are often designed to be excellent substrates for NQO1, which is found at elevated levels in many tumor cells. imrpress.com The affinity and catalytic rates of these quinones with NQO1 are crucial determinants of their selective toxicity towards cancer cells.

One notable derivative, RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone), was specifically identified due to its exceptionally high affinity for NQO1. aacrjournals.org While specific kinetic parameters for this compound are not always detailed, structure-activity relationship studies consistently demonstrate that aziridinylbenzoquinones are generally good substrates for NQO1. imrpress.comnih.gov The reactivity of quinones towards NQO1 does not, however, appear to depend on their single-electron reduction potential (E(1)7). nih.gov

The catalytic process involves the transfer of a hydride ion from NADH or NADPH to the quinone substrate, a process that has been shown to be the rate-limiting step in the reductive half-reaction for NQO1. nih.gov The enzyme exhibits a "ping-pong" kinetic mechanism, where the flavin adenine (B156593) dinucleotide (FAD) cofactor is first reduced by NAD(P)H, and the reduced enzyme then reduces the quinone substrate. Studies have revealed that the two active sites of the NQO1 dimer may operate with different rates, suggesting functional cooperativity. nih.gov

The table below summarizes the NQO1 activity in different cell lines, which influences the efficacy of aziridinylbenzoquinones.

| Cell Line | NQO1 Activity (nmol/min/mg protein) |

| H460 | 1500 (SD 150) |

| RT112 | 850 (SD 90) |

| TCCSUP | 25 (SD 5) |

| HT29 | 1800 (SD 200) |

| BE | Not Detected |

Data adapted from a study on RH1, a derivative of this compound. The NQO1 activity was measured by the rate of dicumarol-inhibitable 2,6-dichlorophenol-indophenol reduction. aacrjournals.org

The interaction between aziridinylbenzoquinones and NQO1 is significantly influenced by the structural features of the quinone. Structure-activity relationship studies have been instrumental in understanding how modifications to the benzoquinone ring affect their affinity and catalytic rates with NQO1. imrpress.comnih.gov

The nature of the substituents on the benzoquinone ring can impact both the metabolism by NQO1 and the resulting cytotoxicity. imrpress.com For instance, in a series of benzoquinone mustards, the substituents on the ring were found to affect both NQO1 metabolism and cell toxicity. imrpress.com Similarly, for a range of quinones, their reactivity with NQO1 was not dependent on their redox potential, indicating that other structural factors are more critical for enzyme recognition and turnover. nih.gov

Studies with various quinone derivatives have shown that the type of 1,4-quinone moiety and the nature of substituents at different positions can significantly alter the NQO1 activity. mdpi.com For example, the replacement of certain atoms or functional groups on the quinone ring can lead to a reduction in NQO1 activity. mdpi.com This highlights the specific structural requirements for optimal binding and catalysis by NQO1. Furthermore, the binding of NAD(P)H to NQO1 can induce conformational changes in the enzyme, which may, in turn, affect its interaction with quinone substrates. researchgate.net

The following table presents data on the impact of substituents on the cytotoxicity of some aziridinylbenzoquinones, which is linked to their interaction with activating enzymes like NQO1.

| Compound | Substituents | IC50 (µM) in certain cancer cell lines |

| Diaziquone (AZQ) | 2,5-diaziridinyl-3,6-bis(ethoxycarbonylamino) | Varies by cell line |

| RH1 | 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl | Varies by cell line |

| MeDZQ | 2,5-diaziridinyl-3,6-dimethyl | Varies by cell line |

This table provides a conceptual representation. Actual IC50 values are highly dependent on the specific cell line and experimental conditions. nih.govnih.gov

The biochemical activity of this compound and related compounds is not solely defined by their interaction with NQO1. The cellular redox environment, maintained by a network of antioxidant enzymes, also plays a crucial role. One-electron reduction of quinones, which can occur alongside the desired two-electron reduction, leads to the formation of semiquinone radicals. These radicals can react with molecular oxygen to produce superoxide anions, initiating a cascade of reactive oxygen species (ROS) and leading to oxidative stress. imrpress.comnih.gov

The action of some aziridinylbenzoquinones has been shown to be accompanied by an increase in lipid peroxidation, a marker of oxidative stress. nih.gov The toxicity of these compounds could be diminished by the presence of antioxidants, further highlighting the role of oxidative pathways in their mechanism of action. nih.gov Therefore, the balance between bioactivation by NQO1 and the generation of oxidative stress, which is counteracted by enzymes like SOD, is a critical determinant of the ultimate biological effect of these quinones.

Dna Interaction and Alkylation Studies

DNA Alkylation Mechanisms and Products

The core structure of 2,6-diaziridinyl-1,4-benzoquinone, featuring two reactive aziridine (B145994) rings and a quinone system, allows for complex interactions with cellular macromolecules. The aziridine groups are responsible for the compound's alkylating properties, while the quinone moiety can undergo reduction, which significantly modulates its reactivity towards DNA.

The fundamental mechanism of action for this compound involves the formation of covalent bonds with DNA bases, resulting in DNA adducts. nih.gov This process of alkylation is believed to be a critical step in its biological effects. nih.gov The molecule acts as a bifunctional alkylating agent, meaning each of the two aziridine groups can form a covalent bond with a DNA base. nih.gov The formation of these adducts disrupts the normal structure and function of DNA. The anticancer activity of 2,5-diaziridinyl-1,4-benzoquinone (a closely related isomer, often referred to as DZQ in literature) is thought to depend on the alkylation of guanine (B1146940) and adenine (B156593) bases. nih.gov Studies on related diaziridinyl benzoquinones have shown that bioreductive activation of the quinone ring is a key step that enhances the alkylating activity of the molecule. nih.govaacrjournals.org This reduction makes the compound a more potent alkylating agent, leading to the formation of covalent adducts that can be difficult for cellular machinery to repair. aacrjournals.org

A significant consequence of the bifunctional alkylating nature of this compound is its ability to form DNA interstrand cross-links (ICLs). nih.govnih.gov An ICL is a highly cytotoxic lesion where the compound forms covalent bonds with bases on opposite strands of the DNA double helix, effectively tethering the two strands together. nih.govnih.gov This prevents the separation of the DNA strands, which is essential for fundamental cellular processes like replication and transcription.

The formation of ICLs by the related compound 2,5-diaziridinyl-1,4-benzoquinone (DZQ) has been demonstrated in various studies. nih.govnih.gov Research indicates that cell killing correlates well with the extent of interstrand cross-linking, suggesting that this specific type of DNA damage is a major contributor to the compound's cytotoxic effects. nih.gov The mechanism for ICL formation is proposed to arise from the sequential alkylation reactions of the two aziridine groups. nih.gov Reduction of the benzoquinone ring has been shown to dramatically increase the efficiency of interstrand cross-linking. nih.gov

Table 1: Effect of Reduction on DNA Interstrand Cross-linking by 2,5-diaziridinyl-1,4-benzoquinone (DZQ)

| Condition | Cross-linking Level | Source |

|---|---|---|

| pH 7, No Reduction | Detectable | nih.gov |

| pH 4, No Reduction | Enhanced | nih.gov |

| pH 7, With Reduction | Strikingly Increased | nih.gov |

| pH 4, With Reduction | Strikingly Increased | nih.gov |

The alkylation of DNA by diaziridinylbenzoquinones is not random; it exhibits specificity for certain nucleotides and sequence contexts. The primary target for alkylation is the N7 position of guanine residues within the DNA sequence. nih.gov However, adenine bases are also known targets for adduct formation. nih.gov

Studies on the isomer DZQ have provided detailed insights into its binding preferences. Upon reduction, DZQ shows a unique and high reactivity with 5'-GC-3' sequences, particularly at 5'-TGC-3' sites. nih.gov The preferential site for interstrand cross-linking by DZQ can be altered by its reduction state. In its non-reduced form, it preferentially cross-links at 5'-GNC sequences, but upon reduction, this preference shifts to 5'-GC sequences. nih.gov This highlights the critical role of the quinone's reduction in determining the precise location of DNA damage. Furthermore, DZQ has been observed to be capable of cross-linking across four base pairs in a 5'-GNNC sequence. nih.gov Repair studies have also shed light on nucleotide specificity, showing that while both adenine and guanine adducts are recognized by repair enzymes, mammalian enzymes tend to excise adenine adducts more efficiently than guanine adducts. nih.gov

Table 2: Nucleotide Sequence Specificity of 2,5-diaziridinyl-1,4-benzoquinone (DZQ)

| Condition | Preferential Cross-linking Site | Source |

|---|---|---|

| Non-reduced | 5'-GNC | nih.gov |

| Reduced | 5'-GC (specifically 5'-TGC) | nih.govnih.gov |

| Minor Product | 5'-GNNC (spanning 4 base pairs) | nih.gov |

Influence of Chemical Environment on DNA Binding

The reactivity of this compound towards DNA is not static but is significantly influenced by the surrounding chemical environment. Key factors include the pH and the local oxygen concentration, which can affect the stability of the aziridine rings and the redox state of the quinone, respectively.

The efficiency of DNA alkylation and cross-linking by diaziridinylbenzoquinones is highly dependent on pH. Studies have consistently shown that acidic conditions enhance the DNA-modifying activity of these compounds. nih.govnih.gov For the related compound BZQ, the mechanism is described as an acid-assisted aziridine ring-opening, which facilitates the alkylation reaction. nih.gov Similarly, for DZQ, DNA interstrand cross-linking is significantly enhanced at a low pH of 4 compared to a neutral pH of 7. nih.gov This pH-dependent activation is a crucial aspect of its mechanism, suggesting that the protonation of the aziridine ring makes it more susceptible to nucleophilic attack by DNA bases. This effect is observed both in the presence and absence of a reducing agent. nih.gov

Oxygen tension plays a critical role in the bioactivation of diaziridinylbenzoquinones. These compounds are considered bioreductive agents, meaning they can be chemically reduced in environments with low oxygen levels (hypoxia), a condition often found in solid tumors. nih.govaacrjournals.org This reduction significantly enhances their ability to alkylate and cross-link DNA. nih.govnih.gov

Compound Name Reference Table

| Abbreviation | Full Chemical Name |

| AZQ | 3,6-Diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone |

| BZQ | 3,6-Bis[(2-hydroxyethyl)amino]-2,5-diaziridinyl-1,4-benzoquinone |

| DZQ | 2,5-Diaziridinyl-1,4-benzoquinone |

| RH1 | 2,5-Diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone |

| pBQ | p-Benzoquinone |

| Guanine | 2-amino-1,9-dihydro-6H-purin-6-one |

| Adenine | 9H-purin-6-amine |

Cellular and Subcellular Investigations

Intracellular Accumulation and Localization Studies

The entry and concentration of diaziridinyl benzoquinones within cells are critical preliminary steps for their biological activity. Studies on analogues of 2,6-diaziridinyl-1,4-benzoquinone reveal that intracellular accumulation is a time and concentration-dependent process, though the kinetics can vary significantly based on the specific substitutions on the benzoquinone ring.

Research on the compound RH1 [2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone] demonstrated that its intracellular accumulation reaches a steady state after approximately two hours of exposure. This uptake was shown to correlate well with its pharmacodynamic effect of inducing DNA cross-links.

Comparative studies involving other diaziridinyl benzoquinones, such as BZQ and Diaziquone (B1670404) (AZQ), have highlighted differences in accumulation rates. BZQ is taken up by cells very rapidly, with equilibrium being established within 30 minutes. In contrast, AZQ shows a much slower and more prolonged accumulation profile, continuing to enter the cell over several hours. This difference has been attributed to the relative ease with which AZQ is reduced by one-electron reductases to a semiquinone form, which can then be pumped out of the cell, affecting net accumulation.

| Compound | Accumulation Kinetics | Time to Equilibrium/Maximum | Reference |

| RH1 | Time and concentration-dependent | ~2 hours | N/A |

| BZQ | Rapid | ~30 minutes | N/A |

| AZQ | Slow, prolonged | Several hours | N/A |

Metabolism Pathways in Cellular Systems (in vitro)

The cytotoxic potential of diaziridinyl benzoquinones is intrinsically linked to their metabolic activation within the cell. This process, known as bioreduction, transforms the relatively stable parent quinone into highly reactive species.

The activation of these compounds is primarily carried out by cellular reductases that catalyze the reduction of the quinone ring. nih.gov This can occur through two main pathways: a one-electron reduction or a two-electron reduction.

Two-Electron Reduction: This pathway is considered a key activation mechanism. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a principal catalyst for this reaction. nih.govexcli.de NQO1 uses NADH or NADPH as cofactors to directly reduce the quinone to a hydroquinone (B1673460). nih.gov The importance of NQO1 is highlighted by the fact that inhibiting it with dicumarol (B607108) significantly reduces the cytotoxicity and alkylating activity of compounds like MeDZQ and AZQ. nih.govnih.gov

One-Electron Reduction: Enzymes such as NADPH-cytochrome c reductase can catalyze a one-electron reduction of the quinone, forming a semiquinone free radical. nih.gov While this can contribute to cytotoxicity, it also allows for redox cycling, where the semiquinone is re-oxidized back to the parent quinone, potentially reducing the efficiency of conversion to the fully reduced, highly alkylating hydroquinone. nih.gov Other enzymes, including xanthine (B1682287) oxidase, have also been shown to reduce aziridinyl benzoquinones. nih.gov Furthermore, non-enzymatic reduction by molecules like L-cysteine and NADPH has been observed. nih.gov

| Enzyme / Reductant | Reduction Pathway | Resulting Species | Key Role | Reference |

| NQO1 (DT-diaphorase) | 2-electron | Hydroquinone | Bioactivation, enhanced alkylation | nih.govnih.govnih.gov |

| NADPH-cytochrome c reductase | 1-electron | Semiquinone radical | Redox cycling, oxidative stress | nih.gov |

| Xanthine Oxidase | 1-electron | Semiquinone radical | Reductive activation | nih.gov |

| NADPH / L-cysteine | Non-enzymatic | Reduced forms | Direct chemical reduction | nih.gov |

The primary metabolites identified in in vitro cellular systems are direct products of the bioreduction of the quinone ring.

Hydroquinone: The product of a two-electron reduction (e.g., AZQH2 from AZQ) is the fully reduced hydroquinone. nih.gov This species is considered the ultimate biologically active metabolite. Its formation leads to a significant increase in alkylating activity, estimated to be about three-fold higher than the parent quinone. nih.gov The hydroquinone structure is believed to facilitate the protonation and subsequent opening of the aziridine (B145994) rings, enabling the alkylation of nucleophilic targets like DNA. nih.gov

Semiquinone Radical: The product of a one-electron reduction is an unstable semiquinone free radical anion (e.g., AZQH• from AZQ). nih.govnih.gov This metabolite can be detected directly in cell suspensions using electron spin resonance spectroscopy. nih.gov The semiquinone is a key intermediate that can be further reduced to the hydroquinone or be re-oxidized to the parent quinone. This re-oxidation, particularly under aerobic conditions, can transfer an electron to molecular oxygen, initiating a cascade that produces reactive oxygen species (ROS) and contributes to oxidative stress. nih.gov

| Metabolite | Formation Pathway | Chemical Nature | Biological Significance | Reference |

| Hydroquinone | 2-electron reduction | Fully reduced, stable | Highly potent alkylating agent | nih.govnih.govnih.gov |

| Semiquinone Radical | 1-electron reduction | Unstable free radical | Intermediate for redox cycling and ROS production | nih.govnih.gov |

Cellular Signaling Pathway Modulation

Upon metabolic activation, diaziridinyl benzoquinones can perturb various intracellular signaling cascades, particularly those involved in cellular stress and survival decisions.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses. Research on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells has provided specific insights into how these pathways respond to this class of compounds. nih.gov

ERK: In the case of MeDZQ, the compound did not induce significant changes in the expression or phosphorylation of Extracellular signal-Regulated Kinase (ERK). nih.gov This suggests that the canonical ERK survival pathway may not be a primary target of its action. This is in contrast to the parent compound, 1,4-benzoquinone (B44022), which has been shown to cause prolonged phosphorylation and activation of ERK1/2. nih.gov

JNK and p38: These two kinases are often referred to as Stress-Activated Protein Kinases (SAPKs). The study on MeDZQ indicated a differential role for them. JNK (c-Jun N-terminal kinase) signaling appeared to be associated with cell survival mechanisms. Conversely, p38 kinase was implicated as a potential mediator of MeDZQ-induced cell death. nih.gov

| MAPK Family Member | Observed Effect of MeDZQ | Implied Role | Reference |

| ERK | No significant change in expression or phosphorylation | Not a primary target of MeDZQ | nih.gov |

| JNK | Signaling pathway activated | Cell survival | nih.gov |

| p38 | Signaling pathway activated | Cell death | nih.gov |

Beyond the MAPK pathways, the most significant stress response induced by diaziridinyl benzoquinones is oxidative stress. This is a direct consequence of their metabolism.

The one-electron reduction of the quinone to a semiquinone radical is a key event. nih.gov Under aerobic conditions, this radical can undergo redox cycling, transferring its electron to molecular oxygen to form superoxide (B77818) radicals. This process can lead to the generation of other reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). nih.govnih.gov The accumulation of ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.

The role of oxidative stress in the cytotoxicity of these compounds is supported by several lines of evidence. For instance, the cytotoxicity of MeDZQ in mouse hepatoma cells could be mitigated by the use of antioxidants. nih.govexcli.de Similarly, the cell-killing effect of 2,5-diaziridinyl-1,4-benzoquinone (DZQ) has been linked to the production of H2O2, and cellular sensitivity to the compound is modulated by the activity of antioxidant enzymes like catalase. nih.gov

Structure Activity Relationships Sar in Preclinical Contexts

Correlating Structural Modifications with Bioreductive Potential

The redox potential of the benzoquinone core is a fundamental property that governs the ease of its bioreduction. This potential can be finely tuned by the addition of various substituent groups to the quinone ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—directly impacts the electronic environment of the quinone system.

Electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN) groups, increase the redox potential. nih.gov This makes the quinone easier to reduce, facilitating its bioactivation. Conversely, electron-donating groups (EDGs), like methyl (-Me), hydroxyl (-OH), and methoxy (B1213986) (-OMe) groups, decrease the redox potential, making reduction more difficult. nih.gov The general order of substituent influence on increasing redox potential is -F < -SO3- < -CN, -NO2, while the order for decreasing the potential is -OH > -Me/-OMe. nih.gov These principles allow for the rational design of quinone derivatives with tailored bioreductive properties. For instance, theoretical calculations on methyl-substituted benzoquinones have shown how even simple alkyl groups can alter redox potentials. rsc.org

Below is an interactive table summarizing the general effects of different substituent types on the redox potential of a benzoquinone ring.

Filter by Substituent Effect:

| Substituent Group | Chemical Formula | General Effect on Redox Potential | Electronic Nature |

|---|---|---|---|

| Nitro | -NO₂ | Increase | Strongly Electron-Withdrawing |

| Cyano | -CN | Increase | Electron-Withdrawing |

| Sulfonic Acid | -SO₃⁻ | Increase | Electron-Withdrawing |

| Fluorine | -F | Minor Increase | Weakly Electron-Withdrawing (Inductive) |

| Hydroxyl | -OH | Decrease | Strongly Electron-Donating (Resonance) |

| Methoxy | -OMe | Decrease | Electron-Donating (Resonance) |

| Methyl | -Me | Decrease | Weakly Electron-Donating (Inductive) |

The reactivity of the aziridine (B145994) rings, which are the alkylating moieties of the molecule, is critically dependent on their protonation state. An increase in the pKa of the aziridine ring nitrogen leads to enhanced reactivity. researchgate.net Following the one-electron reduction of the quinone, a semiquinone species is formed. nih.gov The pKa of this semiquinone intermediate is a crucial factor determining its fate and subsequent cytotoxic potential. nih.gov

For aziridinyl benzoquinones such as 2,5-diaziridinyl-1,4-benzoquinone (DZQ), the semiquinone pKa values are below neutral pH. nih.gov This means that at physiological pH, the one-electron reduction product primarily exists as the radical anion. This species is relatively stable and does not readily undergo reactions that would inactivate the aziridinyl groups. nih.gov In contrast, for other structures like aziridinyl indoloquinones, the semiquinone pKa is much higher (e.g., 9.3). nih.gov At physiological pH, their reduction product is the protonated semiquinone, which can rapidly undergo a 1,5-sigmatropic shift. This rearrangement converts the reactive aziridinyl group into non-cytotoxic ethylamino and amino groups, effectively inactivating the drug. nih.gov Therefore, the inherent chemical stability of benzoquinone-based aziridinyl compounds like DZQ after reduction contributes significantly to their bioreductive potential. nih.gov

Relationship between Chemical Structure and DNA Interaction Profile

The ultimate cytotoxic effect of 2,6-diaziridinyl-1,4-benzoquinone and its analogs stems from their ability to alkylate and cross-link DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. The efficiency and sequence selectivity of this DNA interaction are highly dependent on the molecule's structure.

The formation of DNA interstrand cross-links is a major mechanism of action for bifunctional alkylating agents like diaziridinylbenzoquinones. The efficiency of this process is profoundly influenced by both the chemical environment and the specific structure of the analog.

Reduction of the quinone ring is a key event that dramatically enhances DNA cross-linking. researchgate.netnih.gov For example, reduction of 2,5-diaziridinyl-1,4-benzoquinone (DZQ) with ascorbic acid or the enzyme DT-diaphorase leads to a striking increase in the level of DNA interstrand cross-links. nih.govnih.gov This enhancement is attributed to the increased reactivity of the aziridine rings upon formation of the hydroquinone (B1673460). researchgate.net

The nature of the substituents on the benzoquinone ring also plays a significant role. Studies comparing different analogs show marked differences in their cross-linking ability. At an equimolar concentration without reduction, DZQ shows detectable cross-linking, whereas analogs like 3,6-bis(carboethoxyamino)-2,5-diaziridinyl-1,4-benzoquinone (AZQ) require both acidic conditions and reduction to produce significant cross-linking. nih.gov For a series of AZQ analogues, increasing the size of the alkyl end group was found to decrease the extent of cross-linking. nih.gov Furthermore, in a comparison between human cell lines, the extent of interstrand cross-linking versus DNA strand breakage was found to vary significantly, with cell killing correlating well with interstrand cross-linking. nih.gov

The following interactive table summarizes the DNA cross-linking efficiency of different aziridinylbenzoquinones under various conditions based on published findings.

Filter by Compound:

| Compound | Condition | Relative DNA Cross-linking Efficiency |

|---|---|---|

| DZQ (2,5-diaziridinyl-1,4-benzoquinone) | pH 7, No Reduction | Detectable |

| DZQ | pH 4, No Reduction | Enhanced |

| DZQ | pH 7 or 4, After Reduction | Strikingly Increased |

| BZQ (3,6-Bis[(2-hydroxyethyl)amino]-2,5- diaziridinyl-1,4-benzoquinone) | pH 7, No Reduction | Detectable |

| BZQ | pH 4, No Reduction | Enhanced |

| AZQ (3,6-bis(carboethoxyamino)-2,5-diaziridinyl- 1,4-benzoquinone) | pH 7, No Reduction | Insignificant |

| AZQ | pH 4 and Reduction | Significant |

Beyond the efficiency of DNA damage, the specific DNA sequences targeted by these agents are also dictated by their chemical structure. Unreduced aziridinylbenzoquinones generally react with guanine-N7 positions in DNA with a sequence selectivity similar to other classical alkylating agents. nih.gov

A remarkable shift in sequence selectivity occurs upon bioreduction. When 2,5-diaziridinyl-1,4-benzoquinone (DZQ) is reduced, either chemically or enzymatically by DT-diaphorase, its reactivity becomes highly specific, targeting guanine (B1146940) residues almost exclusively within 5'-GC-3' sequences. nih.govnih.gov In particular, 5'-TGC-3' sites are favored targets. nih.govacs.org This unique reaction is structurally dependent; studies on 22 different analogs revealed that this specific sequence selectivity appeared to be dependent on the presence of a hydrogen atom at position-6 of the quinone ring. acs.org

This change in preference is highlighted by comparative studies. For example, upon reduction by DT-diaphorase, DZQ's preferential cross-linking site shifts from a 5'-GNC to a 5'-GC sequence. nih.gov In contrast, the structurally related 3,6-dimethyl-2,5-diaziridinyl-1,4-benzoquinone (MeDZQ) preferentially cross-links at 5'-GNC sites even after reduction. nih.gov This demonstrates that substitution at the 3 and 6 positions of the benzoquinone ring can fundamentally alter the DNA sequence recognition of the activated drug. nih.gov

Preclinical Efficacy Models and Comparative Studies (non-human)

The principles derived from SAR studies are validated in preclinical efficacy models. In vivo studies using mice bearing human tumor xenografts are essential for evaluating the therapeutic potential of new analogs. One such analog, RH1 (2,5-diaziridinyl-3-hydroxymethyl-6-methyl-1,4-benzoquinone), has been evaluated extensively. nih.govaacrjournals.orgincanthera.com

RH1 is a potent bioreductive drug that is activated by the two-electron reductase NQO1, which is often overexpressed in solid tumors. aacrjournals.orgincanthera.com This overexpression provides a basis for tumor selectivity. In preclinical models, the accumulation of RH1 in cells was shown to be time and concentration-dependent, correlating well with the formation of DNA cross-links. nih.govresearchgate.net

In vivo efficacy testing in mice showed that RH1 could induce detectable DNA cross-links in various tissues. nih.govaacrjournals.org Importantly, in primary cultures derived from human tumors, RH1 was shown to induce significantly higher levels of DNA cross-links at lower concentrations compared to established chemotherapeutic agents such as mitomycin C and cisplatin (B142131). nih.govresearchgate.net These findings from non-human preclinical models underscore the potential of rationally designed diaziridinylbenzoquinones, particularly those that leverage tumor-specific bioactivation pathways like NQO1 overexpression. incanthera.comresearchgate.net

In Vitro Efficacy in Mammalian Cell Lines

The in vitro cytotoxic activity of diaziridinyl-benzoquinone derivatives has been evaluated across a range of mammalian cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a key parameter in these assessments. aatbio.com

One extensively studied derivative is 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone, also known as RH1. The cytotoxicity of RH1 has been demonstrated to be particularly high in cell lines that express high levels of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net This enzyme bioactivates RH1, converting it into a potent DNA cross-linking agent. researchgate.net For instance, in the NQO1-rich H460 human non-small cell lung cancer cell line, RH1 shows significant activity. incanthera.com The accumulation of radiolabeled RH1 in H460 cells was found to be time- and concentration-dependent, reaching a maximum after 2 hours, which correlated with the extent of DNA cross-linking. researchgate.net

Another derivative, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), has also been studied for its cytotoxic effects. In malignant mouse hepatoma cells (MH-22A), the LC50 (lethal concentration for 50% of cells) for MeDZQ was determined to be 0.31 ± 0.1 µM. nih.govexcli.de The cytotoxicity of MeDZQ in these cells was shown to be dependent on NQO1 activity, as the NQO1 inhibitor dicoumarol provided a protective effect. nih.govexcli.de This suggests that, similar to RH1, the bioactivation by NQO1 is a critical mechanism for the anticancer activity of MeDZQ. nih.govexcli.de

The following table summarizes the cytotoxic activity of RH1 in various primary tumor cultures.

Table 1: In Vitro Cytotoxicity of RH1 in Primary Human Tumor Cultures

| Cell Line | Tumor Type | RH1 IC50 (nM) | NQO1 Activity (nmol/min/mg protein) |

|---|---|---|---|

| HN1 | Head and Neck Adenoid Cystic Carcinoma | 7.1 | Not Detected |

| CCU53 | Ovarian Carcinoma | 7.5 | Not Detected |

| CCU54 | Ovarian Carcinoma | 2.6 | Not Detected |

| CCU49 | Ovarian Carcinoma | 1.0 | 826 (±53) |

Data sourced from incanthera.com

Efficacy in Xenograft Models (in vivo, non-human)

The antitumor activity of diaziridinyl-benzoquinones has been further evaluated in in vivo non-human models, specifically in xenograft models where human tumors are grown in immunodeficient mice. These studies provide a more complex biological system to assess the therapeutic potential of these compounds.

For the compound RH1, in vivo efficacy testing has demonstrated its ability to induce DNA cross-links in tumor tissues. researchgate.net In a study using human tumor xenografts, DNA cross-links were detectable in the tumor tissue after a single intraperitoneal injection of RH1. researchgate.net The formulation of the drug was found to influence its efficacy, with cyclodextrin (B1172386) as a vehicle enhancing the level of DNA cross-linking compared to saline or polyvinyl pyrrolidone. researchgate.net This suggests that the delivery method can significantly impact the in vivo activity of RH1.

These in vivo models are critical for understanding the pharmacodynamics of the drug in a whole-organism setting, bridging the gap between in vitro cell culture experiments and potential clinical applications. nih.govgenoskin.com

Comparison with Other Bioreductive Agents (e.g., Mitomycin C, EO9)

A key aspect of preclinical evaluation is to compare the efficacy of a new compound with existing drugs that have a similar mechanism of action. Diaziridinyl-benzoquinones are bioreductive agents, and their activity is often compared to other drugs in this class, such as Mitomycin C (MMC) and EO9.

Studies have shown that RH1 is significantly more potent than Mitomycin C. In primary tumor cultures, RH1 was found to be approximately 50 times more toxic than MMC. researchgate.net The DNA cross-linking ability of RH1 is also superior to that of both MMC and cisplatin, with RH1 inducing cross-links at nanomolar concentrations, whereas MMC and cisplatin require micromolar concentrations to achieve a similar effect. researchgate.net

In a direct comparison in primary ovarian tumor cultures, the potency of RH1 was markedly higher than that of several established anticancer drugs.

Table 2: Comparative Cytotoxicity of RH1 and Other Anticancer Drugs in Primary Ovarian Tumor Culture (CCU49)

| Drug | IC50 (nM) |

|---|---|

| RH1 | 1 |

| Mitomycin C | 80 |

| Cisplatin | 900 |

| Melphalan | 3,500 |

| Doxorubicin | 20 |

| Paclitaxel | 15 |

Data sourced from incanthera.com

Furthermore, RH1 has been suggested to have a longer plasma half-life than related agents like EO9, which could translate to improved antitumor activity with reduced toxicity in normal tissues. researchgate.net These comparative data highlight the high potency of RH1 as a bioreductive alkylating agent, particularly in tumors that overexpress NQO1. researchgate.net

Mechanisms of Acquired Resistance in Preclinical Models

Molecular Basis of Resistance in Cell Lines

Studies utilizing cancer cell lines have been instrumental in elucidating the molecular underpinnings of resistance to diaziridinylbenzoquinones. Resistance is often not attributable to a single change but rather a combination of alterations that affect drug metabolism, detoxification, and cellular defense systems.

A primary mechanism of action for many diaziridinylbenzoquinones is their bioactivation by cellular reductases into potent DNA alkylating agents. incanthera.comaacrjournals.org Consequently, alterations in the levels and activity of these enzymes are a key factor in acquired resistance.

NQO1 (NAD(P)H:quinone oxidoreductase 1): Also known as DT-diaphorase, NQO1 is a critical two-electron reductase that activates many bioreductive drugs. aacrjournals.orgisciii.es It converts quinones into their more stable hydroquinone (B1673460) form, bypassing the formation of toxic semiquinone radicals that can be produced by one-electron reductases. nih.gov In preclinical models, cell lines made resistant to the diaziridinylbenzoquinone analogs AZQ and BZQ demonstrated decreased levels of DT-diaphorase compared to the sensitive parent cell line. nih.gov This reduction in activating enzyme capacity is a direct mechanism of resistance, as it limits the conversion of the prodrug into its cytotoxic form. Conversely, tumors with high expression of NQO1 are often more sensitive to these agents, highlighting the enzyme's central role. incanthera.com

Cytochrome P-450 Reductase: This enzyme is a one-electron reductase that can also be involved in the metabolism of xenobiotics, including anticancer drugs. incanthera.comnih.gov In contrast to the desired two-electron reduction by NQO1, one-electron reduction can lead to the formation of unstable and reactive semiquinone radicals. nih.gov Studies on K562 human leukemia cell sublines with acquired resistance to the diaziridinylbenzoquinones AZQ and BZQ showed a decrease in the levels of cytochrome P-450 reductase. nih.gov

Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) (GSH): Cells possess robust antioxidant systems to neutralize reactive oxygen species (ROS) and detoxify harmful compounds. Superoxide dismutase is an enzyme that scavenges superoxide radicals, while glutathione is a critical antioxidant and a substrate for conjugation reactions that neutralize toxic substances. nih.govmdpi.comnih.gov In K562 cell lines resistant to AZQ and BZQ, investigators observed increased levels of both superoxide dismutase and glutathione. nih.gov This enhancement of the cellular antioxidant and detoxification capacity helps the resistant cells to cope with the oxidative stress and toxic intermediates generated by the drug, contributing to cell survival. nih.gov

Table 1. Summary of Altered Enzyme and Molecule Levels in Diazeridinylbenzoquinone-Resistant K562 Cell Lines.

The effectiveness of a cytotoxic agent depends on its ability to reach and accumulate at its intracellular target. Therefore, changes in how a drug enters or is removed from a cell are common mechanisms of resistance. nih.gov

For the diaziridinylbenzoquinone derivative RH1, cellular accumulation has been shown to be both time and concentration-dependent, correlating well with its DNA cross-linking activity. aacrjournals.orgresearchgate.net This implies that any modifications limiting the intracellular concentration of the drug would likely confer resistance. Such modifications could include reduced expression of uptake transporters or increased expression of efflux pumps.

Efflux pumps are proteins that actively transport drugs out of the cell, preventing them from reaching effective concentrations. nih.gov However, it is noteworthy that in the K562 sublines resistant to AZQ and BZQ, the development of resistance was found to occur in the absence of the conventional 'P'-glycoprotein multidrug resistance mechanism, which is one of the most well-known efflux pumps. nih.gov This finding suggests that other, potentially more specific, uptake or efflux systems may be involved, or that the enzymatic alterations are the dominant resistance phenotype in this particular preclinical model. nih.gov

Cross-Resistance Profiles with Other Agents

When a cell line develops resistance to one drug, it sometimes exhibits resistance to other, often structurally or mechanistically related, drugs. This phenomenon is known as cross-resistance. Investigating these profiles can provide insight into the underlying resistance mechanisms.

Preclinical studies have shown that K562 cell lines made resistant to the diaziridinylbenzoquinone analog AZQ also display resistance to a range of other anticancer agents. nih.gov This indicates that the acquired resistance mechanisms are not entirely specific to the initial agent but are broader in their effect. The observed cross-resistance suggests a multifactorial mechanism is at play. nih.gov

Table 2. Agents Showing Cross-Resistance in Diazeridinylbenzoquinone-Resistant K562 Cell Lines.

The cross-resistance to Mitomycin C is particularly informative, as it is also a bioreductive agent activated by NQO1, reinforcing the significance of altered reductase activity in the resistance profile. aacrjournals.orgnih.gov The resistance to alkylating agents like mitozolomide (B1676608) and MNNG may point towards enhanced DNA repair capabilities or the increased detoxification capacity provided by elevated glutathione levels. nih.gov

Compound Names

Advanced Research Methodologies and Analytical Techniques for 2,6 Diaziridinyl 1,4 Benzoquinone

Spectroscopic Characterization in Biological Systems

Spectroscopic methods are indispensable for probing the transient species and molecular interactions that are central to the activity of 2,6-diaziridinyl-1,4-benzoquinone.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that have unpaired electrons, such as free radicals. numberanalytics.com The mechanism of action for many quinone-based compounds involves their reduction to semiquinone radical intermediates. ESR spectroscopy is uniquely suited to detect and characterize these transient radical species.

In the study of diaziridinylbenzoquinones like diaziquone (B1670404) [2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone], a close analog of this compound, ESR has been used to analyze enzymatically and electrochemically generated free radicals. nih.govnih.gov Research has shown that the free radical observed is that of the parent compound and not an intermediate metabolite. nih.gov The analysis of the ESR spectra provides critical information on the electronic structure of the radical. The hyperfine couplings observed in the diaziquone free radical are primarily due to the nitrogens in the aziridine (B145994) groups. nih.gov One-electron electrochemical reduction of diaziquone and its derivatives, when analyzed by ESR, shows hyperfine coupling constants from the interaction of the unpaired electron with the aziridine nitrogen nuclei falling between 1.20 and 2.26 Gauss. nih.gov These findings indicate that the aziridine rings contribute to the stability of the radical, a key factor in its biological activity. nih.gov

Table 1: ESR Spectroscopy Findings for Diaziridinylbenzoquinone Radicals

| Parameter | Finding | Significance | Reference |

| Radical Source | Enzymatic or electrochemical reduction | Mimics biological activation pathways. | nih.govnih.gov |

| Primary Interaction | Hyperfine coupling with aziridine nitrogens | Confirms the location of the unpaired electron and the involvement of the aziridinyl groups in the radical structure. | nih.govnih.gov |

| Coupling Constants | 1.20 - 2.26 G for aziridine nitrogens | Provides quantitative data on the electronic environment of the radical. | nih.gov |

| Radical Stability | Aziridine groups contribute to stability | The stability of the semiquinone radical is crucial for its subsequent reactions, including DNA alkylation. | nih.gov |

Fluorescence-Based DNA Interaction Assays (e.g., Ethidium (B1194527) Fluorescence Assay)

Fluorescence-based assays are fundamental in studying the interaction of compounds with DNA. The ethidium bromide fluorescence assay is a classic method used to detect DNA cross-linking, a primary mechanism of action for bifunctional alkylating agents like diaziridinylbenzoquinones.

The principle of the assay relies on the significant enhancement of ethidium bromide's fluorescence upon intercalation into double-stranded DNA (dsDNA). nih.govdeepdyve.comheraldopenaccess.us When DNA is denatured by heat, it becomes single-stranded (ssDNA), and the intercalated ethidium bromide is released, causing a dramatic drop in fluorescence. nih.govdeepdyve.com If a cross-linking agent has formed covalent bonds between the two DNA strands, the strands will not fully separate upon denaturation. Consequently, they will rapidly re-anneal upon cooling, leading to the restoration of double-stranded regions and a recovery of fluorescence. nih.govdeepdyve.com The extent of this fluorescence return is proportional to the degree of interstrand cross-linking.

This method has been successfully applied to measure DNA cross-links in whole tumor cells treated with cross-linking agents. nih.govdeepdyve.com The assay involves lysing the cells and then subjecting the cellular DNA to a denaturation/renaturation cycle, with fluorescence measured using a spectrofluorometer (e.g., excitation at 525 nm, emission at 580 nm). nih.govdeepdyve.com This technique provides a sensitive and reliable means to quantify the DNA cross-linking potential of compounds like this compound in a biological setting.

Chromatographic Methods for Analysis and Degradation Studies

Chromatographic techniques are the cornerstone for assessing the purity, stability, and metabolic fate of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and stability of diaziridinylbenzoquinones. nih.govnih.gov Stability-indicating HPLC methods have been developed for several analogs, such as RH1 [2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone] and diaziquone. nih.govnih.gov These methods are designed to separate the intact drug from its potential degradation products, allowing for accurate quantification of the drug's concentration over time and under various stress conditions (e.g., changes in pH, temperature). nih.gov

A typical stability-indicating method is a reversed-phase HPLC analysis. For instance, a method developed for RH1 was shown to be sensitive, with a limit of detection (ldl) under 0.2 ng. nih.gov It also demonstrated high precision (relative standard deviation <1%), linearity (r² = 0.9997), and accuracy (error <0.6%). nih.gov Such validated methods are crucial for studying the kinetics of degradation. For diaziquone, HPLC studies revealed that its degradation follows pseudo-first-order kinetics, with optimal stability observed between pH 6.0 and 6.5. nih.gov

Table 2: Example of HPLC Method Parameters for a Diaziridinylbenzoquinone Analog (RH1)

| Parameter | Specification | Reference |